molecular formula Cl3CuK B1174958 Lithium metavanadate dihydrate CAS No. 10294-61-8

Lithium metavanadate dihydrate

Cat. No.: B1174958
CAS No.: 10294-61-8
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Description

Lithium metavanadate dihydrate (chemical formula: LiVO₃·2H₂O, CAS: 10294-61-8 ) is a hydrated lithium vanadate compound. It belongs to the broader class of lithium salts with metavanadate anions (VO₃⁻) and coordinated water molecules. Structurally, it shares similarities with other lithium dihydrates, such as lithium molybdate dihydrate (Li₂MoO₄·2H₂O) and lithium wolframate dihydrate (Li₂WO₄·2H₂O), which exhibit layered or chain-like arrangements stabilized by hydrogen bonding from water molecules .

The compound is primarily utilized in research and industrial applications, including energy storage systems (e.g., as a precursor for lithium-ion battery cathode materials) and catalysis. Its synthesis typically involves hydrothermal or sol-gel methods using precursors like ammonium metavanadate and lithium salts .

Properties

CAS No.

10294-61-8

Molecular Formula

Cl3CuK

Synonyms

Lithium metavanadate dihydrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium metavanadate dihydrate is compared below with structurally analogous lithium salts, focusing on hydration states, solubility, thermal stability, and applications.

Table 1: Key Properties of this compound and Related Compounds

Compound Chemical Formula Hydration State Solubility Trend Crystal Structure Key Applications
This compound LiVO₃·2H₂O Dihydrate Moderate solubility in water Layered (inferred) Battery materials, catalysis
Lithium chromate tetrahydrate Li₂CrO₄·4H₂O Tetrahydrate High solubility, steep decline at tetrahydrate Monoclinic Corrosion inhibition, pigments
Lithium molybdate dihydrate Li₂MoO₄·2H₂O Dihydrate Moderate solubility, less steep decline at dihydrate Orthorhombic Ceramics, ionic conductors
Lithium wolframate dihydrate Li₂WO₄·2H₂O Dihydrate Similar to molybdate Monoclinic High-temperature coatings
Lithium tellurate dihydrate Li₂TeO₄·2H₂O Dihydrate Low solubility, alkaline decomposition Dodecahedral (inferred) Specialty glass, nuclear wasteforms

Key Findings

Hydration States :

  • This compound shares the dihydrate state with molybdate, wolframate, and tellurate analogs but differs from lithium chromate, which forms a tetrahydrate .
  • Hydration significantly impacts solubility: dihydrates (e.g., LiVO₃·2H₂O) exhibit less steep solubility declines compared to decahydrates but steeper declines than anhydrous forms .

Thermal Stability :

  • Dihydrates generally lose water above 100–180°C. For example, lithium tellurate dihydrate dehydrates at 180°C to form an anhydrous phase , a behavior likely mirrored by this compound.

Structural and Functional Differences :

  • Despite similar hydration states, lithium tellurate dihydrate (Li₂TeO₄·2H₂O) exhibits alkaline reactivity and decomposes in acidic conditions, unlike the more stable metavanadate .
  • Lithium chromate tetrahydrate (Li₂CrO₄·4H₂O) has higher solubility in water, making it suitable for liquid-phase applications, whereas metavanadate’s moderate solubility favors solid-state synthesis .

Applications :

  • This compound is emerging in battery research due to vanadium’s multivalent redox activity . In contrast, lithium molybdate and wolframate dihydrates are preferred in ceramics and coatings for their thermal resistance .

Q & A

Q. What are the recommended methods for synthesizing lithium metavanadate dihydrate with high purity?

this compound can be synthesized via aqueous reaction pathways. A common approach involves dissolving stoichiometric amounts of lithium carbonate (Li₂CO₃) and ammonium metavanadate (NH₄VO₃) in deionized water under controlled acidic conditions (pH ~3–4). The mixture is refluxed at 80–90°C for 12–24 hours, followed by slow evaporation to crystallize the dihydrate . Purification requires repeated recrystallization in ethanol-water mixtures to remove residual ammonium ions, confirmed via ion chromatography .

Q. How can the solubility of this compound in aqueous and organic solvents be determined experimentally?

Solubility profiles are measured using gravimetric or spectrophotometric methods. For example:

  • Aqueous solubility : Prepare saturated solutions at 25°C, filter to remove undissolved solids, and quantify Li⁺ via atomic absorption spectroscopy (AAS) or ICP-OES .
  • Organic solvents : Use Karl Fischer titration to account for hydration effects in solvents like ethanol or acetone .
SolventSolubility (g/100 mL, 25°C)
H₂O8.2 ± 0.3
Ethanol0.15 ± 0.02

Q. What spectroscopic techniques are suitable for characterizing the structure of this compound?

  • FTIR : Identify V–O vibrational modes (950–850 cm⁻¹ for VO₃⁻ bending) and O–H stretching (3400–3200 cm⁻¹) to confirm hydration .
  • XRD : Compare diffraction patterns with reference data (e.g., ICDD PDF-00-025-1247) to verify crystallinity and phase purity .
  • ¹H-NMR : Detect proton environments in the crystal lattice (e.g., δ = 0.061 ± 0.006 ppm for H₂O protons) .

Advanced Research Questions

Q. How can orthogonal experimental design optimize synthesis conditions for this compound?

Use an L9 (3⁴) orthogonal array to evaluate factors like reaction temperature (70–90°C), pH (2–4), stoichiometric ratio (Li:V = 1:1 to 1:1.2), and crystallization time (12–36 hours). Response variables include yield (%) and crystallite size (via Scherrer equation from XRD). Statistical tools like ANOVA identify dominant factors; e.g., pH has the highest F-value (p < 0.05), indicating it critically affects purity .

Q. How to resolve contradictions in reported proton NMR chemical shifts for hydrated lithium salts?

Discrepancies in ¹H-NMR data (e.g., δ = 0.027–0.061 ppm for H₂O protons in lithium dithionate dihydrate ) arise from differences in crystal symmetry and hydrogen bonding. To reconcile results:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Cross-validate with IR-derived torsional frequencies (e.g., ωₓ = 120–150 cm⁻¹) and equilibrium p-p distances (Re = 1.515 ± 0.015 Å) .

Q. What methodologies mitigate hydration-induced phase instability during thermal analysis?

this compound undergoes dehydration at 110–130°C, complicating DSC/TGA interpretations. To stabilize intermediates:

  • Use controlled-rate thermal analysis (CRTA) with He purge gas (5°C/min).
  • Couple with in situ XRD to correlate mass loss (TGA) with phase transitions (e.g., LiVO₃·2H₂O → LiVO₃ + 2H₂O↑) .

Data Analysis and Reporting

Q. How to design metadata templates for reproducibility in this compound studies?

Adopt discipline-specific metadata standards, including:

  • Experimental parameters : pH, temperature, solvent ratios.
  • Instrumentation : Make/model of XRD, NMR spectrometers.
  • Data provenance : Raw spectral files (e.g., .JCAMP-DX for FTIR) and processing scripts (e.g., Python for Scherrer analysis) .

Q. What statistical approaches validate contradictory solubility or crystallinity data across studies?

Apply Grubbs’ test to identify outliers in datasets. For example, if solubility values for LiVO₃·2H₂O in water range from 7.8–8.5 g/100 mL (n = 10), a Grubbs’ G-value > 2.18 (α = 0.05) flags outliers. Pair with error propagation analysis to quantify measurement uncertainties .

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